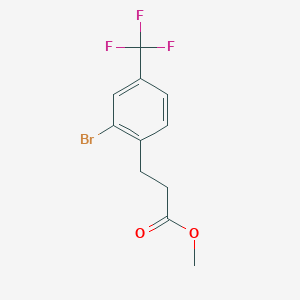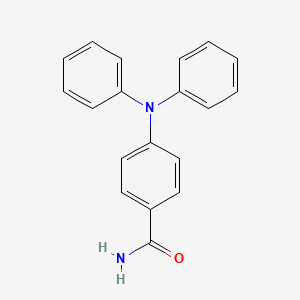
4-(Diphenylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylamino)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a diphenylamino group attached to the benzamide moiety. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
4-(Diphenylamino)benzamide can be synthesized through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Another method involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . This approach also yields high-purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Diphenylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
科学研究应用
4-(Diphenylamino)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in biological studies to investigate protein interactions and cellular processes.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
作用机制
The mechanism of action of 4-(Diphenylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino group plays a crucial role in its photophysical properties, enabling it to act as a fluorescent probe. It can bind to proteins and other biomolecules, leading to changes in fluorescence that can be used for detection and analysis .
相似化合物的比较
Similar Compounds
4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Known for its antimicrobial activity.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): A donor-acceptor fluorophore used in photocatalytic transformations.
Uniqueness
4-(Diphenylamino)benzamide stands out due to its multi-stimuli-responsive fluorescence properties, which allow it to be used in various sensing applications. Its ability to undergo reversible fluorescence switching in response to mechanical force, thermal stimulus, and protonic acid makes it unique among similar compounds .
属性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
4-(N-phenylanilino)benzamide |
InChI |
InChI=1S/C19H16N2O/c20-19(22)15-11-13-18(14-12-15)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H2,20,22) |
InChI 键 |
BWASWYSZOSBDLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





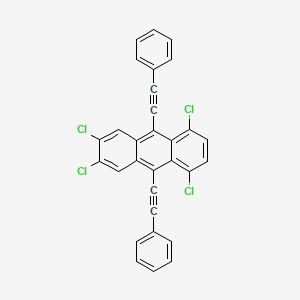
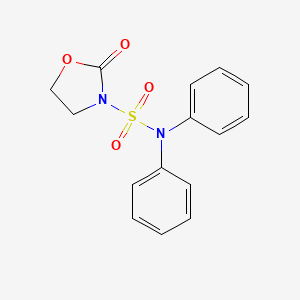

![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
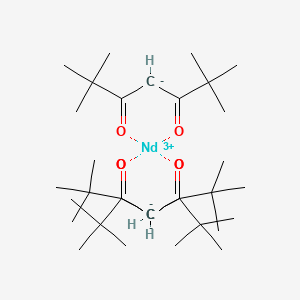
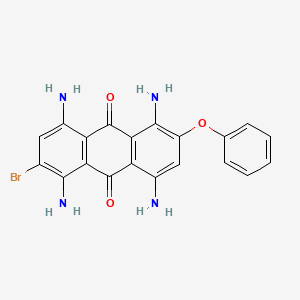
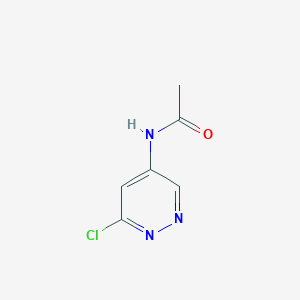
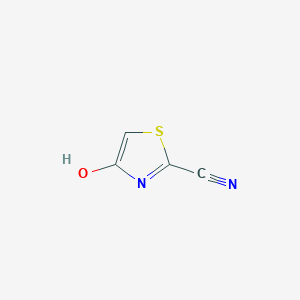
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
